molecular formula C13H17O4P B8751316 2-Dimethoxyphosphoryl-1-indan-2-yl-ethanone

2-Dimethoxyphosphoryl-1-indan-2-yl-ethanone

Cat. No. B8751316
M. Wt: 268.24 g/mol
InChI Key: INDCQOTULGRLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethoxyphosphoryl-1-indan-2-yl-ethanone is a useful research compound. Its molecular formula is C13H17O4P and its molecular weight is 268.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Dimethoxyphosphoryl-1-indan-2-yl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dimethoxyphosphoryl-1-indan-2-yl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Dimethoxyphosphoryl-1-indan-2-yl-ethanone

Molecular Formula

C13H17O4P

Molecular Weight

268.24 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2-dimethoxyphosphorylethanone

InChI

InChI=1S/C13H17O4P/c1-16-18(15,17-2)9-13(14)12-7-10-5-3-4-6-11(10)8-12/h3-6,12H,7-9H2,1-2H3

InChI Key

INDCQOTULGRLGI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C1CC2=CC=CC=C2C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 20.4 g (164 mmoles) dimethyl methylphosphonate (Aldrich) in 200 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 82.6 ml of 2.25M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 20 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 14.0 g (73.5 mmole) methyl indane-2-carboxylate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 1.0 hour at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 20 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 50 ml water, the aqueous phase extracted with 75 ml portions of methylene chloride (4x), the combined organic extracts were backwashed (75 ml H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 150°-160° (0.1 mm) to give 17.0 g (86.4%) dimethyl 2-oxo-2-(2-indany)ethylphsphonate (2i).
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20.4 g
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200 mL
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82.6 mL
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14 g
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20 mL
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Synthesis routes and methods II

Procedure details

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